3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid
Description
Chemical Structure and Properties The compound 3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid (CAS: 1087798-38-6) is a spirocyclic bicycloheptane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₄H₂₁NO₄, with a molecular weight of 267.32 g/mol. The spiro[3.3]heptane core introduces significant conformational rigidity, which enhances metabolic stability and binding selectivity in pharmaceutical applications .
Synthesis The compound is synthesized via hydrolysis of its methyl ester precursor, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid methyl ester, achieving a yield of ~87% under basic conditions. This method emphasizes the importance of protecting group strategies for amino acid derivatives .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-7-8(10(15)16)13(9)5-4-6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPKKXXSDAWXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid, also known by its CAS Number 2303237-51-4, is a compound characterized by its unique spirocyclic structure. This structure is significant due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 255.31 g/mol. Its structural features include a carboxylic acid group, an amide functionality, and a rigid spirocyclic framework, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 2303237-51-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The spiro[3.3]heptane core has been studied as a saturated benzene bioisostere, which may affect lipophilicity and metabolic stability in drug design.
Lipophilicity and Solubility
Research indicates that the incorporation of the spiro[3.3]heptane structure into existing drugs can alter their lipophilicity. For instance, when comparing the lipophilicity of Sonidegib (a Hedgehog pathway inhibitor) with its spiro[3.3]heptane analogs, it was found that the replacement of the phenyl ring decreased the calculated logP value by approximately 0.8 units, indicating a shift in solubility properties that may enhance or reduce bioavailability in vivo .
In Vitro Studies
In vitro studies have demonstrated that compounds containing the spiro[3.3]heptane moiety exhibit significant activity against various cancer cell lines. For example, analogs derived from Vorinostat, which incorporate the spiro[3.3]heptane core, showed high levels of micromolar inhibition in Gli-Luc reporter NIH3T3 cells, indicating their potential as anticancer agents .
Case Study: Hedgehog Signaling Pathway
A notable case study involved measuring the inhibition of the Hedgehog signaling pathway by Sonidegib and its spiro[3.3]heptane analogs. The results indicated that while Sonidegib had an IC50 of 0.0015 µM, the trans and cis analogs had IC50 values of 0.48 µM and 0.24 µM respectively, suggesting that while they are less potent than Sonidegib, they still exhibit substantial biological activity .
Pharmacological Applications
The unique structural characteristics of this compound make it a promising candidate for further development in drug discovery:
Comparison with Similar Compounds
Structural and Functional Comparisons
Spiro vs. Bicyclo Systems
- Spiro[3.3]heptane Derivatives: The target compound and its spiro analogs (e.g., EN300-207957) exhibit rigid, planar geometries due to the spiro junction, which reduces rotational freedom and improves target binding in drug design .
Protecting Groups
Polarity and Solubility
- The carboxylic acid group in all listed compounds enhances aqueous solubility. However, the Boc-protected amino group in the target compound increases lipophilicity (logP ~1.5), making it more soluble in organic solvents than the hydroxyl-containing analog (CAS 10481-25-1, logP ~0.8) .
Stability and Reactivity
- Thermal Stability : The spiro[3.3]heptane core in the target compound demonstrates superior thermal stability (decomposition >200°C) compared to bicyclo[4.1.0]heptane derivatives, which may undergo ring-opening reactions at elevated temperatures .
- Oxidative Sensitivity: Like other Boc-protected compounds, the target is susceptible to strong oxidizers, releasing hazardous gases (e.g., CO₂, NOx) under extreme conditions .
Pharmacological Relevance
- This contrasts with the spiro[benzofuran-cyclohexane] analog (CAS 290.15), which showed anti-inflammatory activity in preclinical models .
- Boc Group Utility : The Boc protection in the target compound allows for selective deprotection in multi-step syntheses, a feature leveraged in protease-resistant peptide analogs .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR at 400–500 MHz confirm regiochemistry and Boc-group retention. Deuterated solvents (e.g., CDCl₃) and internal referencing are standard .
- Mass Spectrometry : LCMS with chemical ionization (CI) or GCMS with electron impact (EI) validates molecular weight (e.g., observed [M+H]⁺ for C₁₄H₂₂N₂O₄: theoretical 294.16 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 210–254 nm .
How does functionalization of the spirocyclic core influence physicochemical properties and bioactivity in drug design?
Advanced
Functional groups (e.g., hydroxyl, amine, or fluorinated substituents) modulate lipophilicity (LogP), water solubility , and metabolic stability. For example:
- Replacing piperidine in Bupivacaine with the spirocyclic analog enhanced anesthetic duration and potency due to improved 3D shape and Fsp³-rich character .
- Substituents at the 6-position (e.g., Boc-amino groups) improve metabolic resistance by steric shielding .
Key Data :
| Substituent Position | Property Impact | Bioactivity Example |
|---|---|---|
| 1-Carboxylic Acid | ↑ Water solubility | Drug conjugation site |
| 6-Boc-Amino | ↑ Lipophilicity | Enhanced membrane permeability |
What computational strategies are employed to predict target interactions and structure-activity relationships (SAR) for this compound?
Q. Advanced
- Molecular Docking : Simulates binding to target proteins (e.g., ion channels) using software like AutoDock Vina. The spirocyclic scaffold’s rigidity may favor complementary binding pockets .
- QSAR Modeling : Correlates substituent electronic/hydrophobic parameters (Hammett σ, π-values) with bioactivity. For example, electron-withdrawing groups at the 2-position may enhance receptor affinity .
- MD Simulations : Assess conformational stability in biological membranes (e.g., 100-ns trajectories in lipid bilayers) .
How should researchers address contradictions in reported stability and toxicity data for this compound?
Advanced
Current safety data sheets (SDS) report no classified hazards but lack ecotoxicological or chronic toxicity data . Mitigation strategies:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to assess hydrolytic/oxidative susceptibility. Monitor via HPLC .
- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and Ames tests for mutagenicity. Prioritize OECD guidelines for missing endpoints .
Note : Strong oxidizers are incompatible; avoid during storage .
What methodologies are recommended for evaluating the compound’s potential as a bioisostere in peptide mimetics?
Q. Advanced
- Structural Overlay : Compare the spirocyclic core’s conformation (via X-ray crystallography) with native peptides (e.g., pipecolic acid) to validate bioisosteric fit .
- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for targets like proteases or GPCRs .
- In Vivo PK/PD : Assess oral bioavailability and half-life in rodent models, leveraging the compound’s enhanced solubility and metabolic stability .
How can researchers resolve synthetic challenges in introducing fluorinated or chiral substituents to the spirocyclic framework?
Q. Advanced
- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the 6-position requires low temperatures (-78°C) to prevent ring-opening .
- Chiral Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective amidation. Chiral HPLC (Chiralpak IA) separates diastereomers .
Case Study : 6,6-Difluoro derivatives showed >90% enantiomeric excess (ee) when synthesized via chiral auxiliaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
